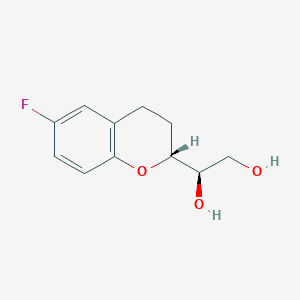

(1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Description

Properties

IUPAC Name |

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGMAEKAEXMJNG-MWLCHTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458726 | |

| Record name | (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303176-45-6 | |

| Record name | (1R)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303176-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1’R, 2R)-2-(1’, 2’-Dihydroxyethyl)-6-fluorochromane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Chromane Backbone

The synthesis starts with 6-fluoro-3,4-dihydro-2H-chromene, which undergoes nucleophilic addition to introduce the dihydroxyethyl group. The reaction is carried out in a polar solvent such as acetic acid under mild heating (60–65°C) to facilitate ring-opening and subsequent functionalization. Water is often added to quench reactive intermediates and stabilize the diol product.

Diastereoselective Control

Achieving the (1'R,2R) configuration necessitates chiral induction during the addition step. While the provided search results describe the synthesis of the (1'R,2S) diastereomer, analogous methods can be adapted by employing chiral auxiliaries or enantioselective catalysts. For example:

-

Chiral Ligands : Catalysts such as Jacobsen’s cobalt-salen complexes or Sharpless dihydroxylation reagents could theoretically enforce the desired stereochemistry.

-

Asymmetric Epoxidation : Preceding the dihydroxyethylation with an epoxidation step using a titanium-based chiral catalyst may improve stereocontrol.

Diastereomeric Separation and Purification

Due to the challenges in achieving perfect stereoselectivity, the crude product often contains a mixture of diastereomers. Chromatographic separation is critical for isolating the (1'R,2R) isomer:

Chromatographic Conditions

The diastereomeric mixture is resolved using silica gel chromatography with a heptane:ethyl acetate (1:1) mobile phase. This solvent system balances polarity to achieve baseline separation of the isomers. The (1'R,2R) isomer typically elutes later than the (1'R,2S) counterpart due to subtle differences in polarity.

Table 1: Chromatographic Separation Parameters

| Parameter | Value |

|---|---|

| Stationary Phase | Silica gel (230–400 mesh) |

| Mobile Phase | Heptane:Ethyl Acetate (1:1) |

| Elution Volume | 0.40 g obtained from 0.93 g crude |

| Purity (Chiral HPLC) | 94% enantiomeric excess (ee) |

Crystallization Techniques

Alternative purification methods include recrystallization from ethanol or methanol, though chromatographic separation remains the gold standard for high enantiomeric purity.

Analytical Characterization

Post-synthesis validation ensures the identity and purity of the (1'R,2R) isomer:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals for the (1'R,2R) isomer include:

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) confirms the enantiomeric excess (94% ee). The (1'R,2R) isomer exhibits a distinct retention time compared to its diastereomers.

Yield Optimization Strategies

The reported 43% yield for the (1'R,2S) isomer suggests room for improvement in the (1'R,2R) synthesis:

Solvent and Temperature Effects

-

Solvent Polarity : Increasing acetic acid content may enhance reaction rates but could compromise stereoselectivity.

-

Temperature Modulation : Lower temperatures (40–50°C) might favor kinetic control, potentially improving diastereomeric ratios.

Catalytic Enhancements

-

Palladium-Catalyzed Coupling : Introducing Suzuki-Miyaura coupling for precursor synthesis could streamline the workflow.

-

Enzymatic Resolution : Lipases or esterases may selectively hydrolyze undesired diastereomers, though this remains exploratory.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

-

Continuous Flow Systems : Transitioning from batch to flow chemistry improves heat transfer and reduces reaction times.

-

Green Chemistry Principles : Replacing heptane/ethyl acetate with cyclopentyl methyl ether (CPME) enhances sustainability.

Chemical Reactions Analysis

Types of Reactions

®-1-(®-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(®-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antioxidant, anti-inflammatory, or antimicrobial properties.

Medicine

In medicine, it could be explored for its potential therapeutic effects, including its role in drug development for treating diseases.

Industry

Industrially, the compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(®-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It could bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound’s stereochemistry is critical to its function. TRC offers multiple stereoisomers ():

| Compound | Stereochemistry | CAS Number | Key Difference |

|---|---|---|---|

| Target Compound | (1'R,2R) | 303176-45-6 | Reference standard with dihydroxyethyl group. |

| (1'S,2S)-Isomer | (1'S,2S) | 905454-57-1 | Inverse stereochemistry may alter receptor binding or metabolic stability. |

| (1'R,2S)-Isomer | (1'R,2S) | 303176-39-8 | Mixed configuration impacts spatial arrangement and solubility. |

| (1'S,2R)-Isomer | (1'S,2R) | 608-458-9 | Functional group orientation affects hydrogen-bonding capacity. |

Key Insight : Stereoisomers exhibit divergent biological activities and pharmacokinetic profiles, necessitating precise analytical differentiation .

Functional Group Modifications

Tosyl-Substituted Derivatives

Compounds like (1’S,2R)-2-(2’-Tosyl-1’,2’-dihydroxyethyl)-6-fluorochromane (CAS 905454-52-6, ) replace hydroxyl groups with tosyl (p-toluenesulfonyl) protecting groups:

- Impact : Tosyl groups enhance hydrophobicity, making these derivatives useful as synthetic intermediates.

- Example : (1’S,2R)-2-(2’-Tosyl-1’,2’-dihydroxyethyl)-6-fluorochromane is listed as a TRC product for research applications .

Carboxylic Acid Derivatives

6-Fluorochromane-2-carboxylic acid () replaces the dihydroxyethyl group with a carboxylic acid:

- Applications : Likely used in metal chelation or as a building block for ester/prodrug synthesis.

Epoxide Derivatives

(2R,2'S)-6-Fluoro-2-(2'-oxiranyl)chromane () features an epoxide (oxirane) group:

Substitution Patterns on the Chromane Backbone

6-Fluoro vs. Multi-Halogenated Analogs

- 5,8-Difluorochroman-4-amine hydrochloride (CAS 1810070-13-3, ) has dual fluorine atoms, increasing electronegativity and metabolic stability.

- Comparison : The target compound’s single fluorine may offer balanced lipophilicity for membrane permeability.

Methoxy and Aryl Modifications

Compounds like (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride (CAS 1256944-96-3, ) replace chromane with aryl groups:

- Impact : Methoxy groups enhance steric bulk and alter π-π stacking interactions, affecting binding to aromatic receptors.

Biological Activity

(1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a chiral compound belonging to the class of 2-substituted chromanes. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C12H13F1O3

- Molecular Weight : 232.23 g/mol

- Structure : The compound features a chromane backbone with a fluorine atom and a dihydroxyethyl substituent, which contributes to its biological properties.

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress.

- Mechanism : The compound likely acts by scavenging reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components.

- Study Findings : In vitro assays demonstrated that this compound can reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies.

- Case Study : A study involving neuronal cell lines indicated that treatment with this compound resulted in decreased apoptosis and enhanced cell viability under conditions of oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

- Mechanism : The neuroprotective effects are attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis.

Anti-inflammatory Properties

Inflammation is a key factor in various chronic diseases. The anti-inflammatory properties of this compound have been documented in preclinical models.

- Research Findings : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Mechanism : The compound may inhibit the NF-kB signaling pathway, which is critical in the inflammatory response.

Data Summary

Q & A

Basic: What are the optimal synthetic routes for (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis of this compound requires precise control over stereochemistry due to the presence of multiple chiral centers. A reported route for a related fluorochromane derivative (R-6-Fluorochromane-2-carboxaldehyde) achieved a 90% yield via a multi-step process involving epoxide intermediates and regioselective ring-opening . For this compound, key steps include:

- Chiral Resolution : Use of chiral auxiliaries or catalysts to control the (1'R,2R) configuration.

- Purification : Column chromatography or recrystallization to isolate the desired diastereomer from potential byproducts (e.g., (1'S,2S), (1'R,2S) isomers) .

- Validation : Chiral HPLC or X-ray crystallography to confirm stereochemical purity, as demonstrated in structural studies of analogous fluorinated chromanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.